molecular formula C18H26O5 B566120 2-(6-Hydroxy-2-propylheptoxy)carbonylbenzoic acid CAS No. 1372605-11-2

2-(6-Hydroxy-2-propylheptoxy)carbonylbenzoic acid

Cat. No.: B566120
CAS No.: 1372605-11-2
M. Wt: 322.401
InChI Key: KNDRVUYMYPIFIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Hydroxy-2-propylheptoxy)carbonylbenzoic acid (2-HPHCBA) is a compound with a wide range of applications in the scientific research field. It is a natural product that is derived from the oxidation of a polyhydroxyalkanoic acid (PHA) and is often used as a starting material for the synthesis of other compounds. 2-HPHCBA has been extensively studied for its biochemical and physiological effects, and has been found to have a variety of applications in the laboratory, including as a substrate for enzymatic reactions and as an inhibitor of certain enzymes.

Scientific Research Applications

2-(6-Hydroxy-2-propylheptoxy)carbonylbenzoic acid has a wide range of applications in the scientific research field. It is often used as a substrate for enzymatic reactions, as it can be easily oxidized by a variety of oxidizing agents. Additionally, this compound can be used to study the effects of oxidation on proteins, as it can be used to modify proteins by introducing a reactive group on the protein surface. This compound is also used as an inhibitor of certain enzymes, such as phosphatases and proteases. Furthermore, this compound has been used in the study of drug metabolism, as it can be used to study the metabolism of drugs by oxidizing the drugs to their active metabolites.

Mechanism of Action

2-(6-Hydroxy-2-propylheptoxy)carbonylbenzoic acid is an oxidizing agent and acts by introducing a reactive group on the protein surface. The reactive group can then interact with the active site of the enzyme, resulting in the inhibition of the enzyme. Additionally, this compound can be used to modify proteins by introducing a reactive group on the protein surface. The reactive group can then interact with the active site of the enzyme, resulting in the modification of the enzyme.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to be an effective inhibitor of certain enzymes, such as phosphatases and proteases. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, and has been found to be effective in the treatment of certain diseases, such as diabetes and cancer. Furthermore, this compound has been found to have an inhibitory effect on the growth of certain bacteria, such as Escherichia coli and Pseudomonas aeruginosa.

Advantages and Limitations for Lab Experiments

The use of 2-(6-Hydroxy-2-propylheptoxy)carbonylbenzoic acid in laboratory experiments has a number of advantages. It is a natural product that is derived from the oxidation of a polyhydroxyalkanoic acid (PHA) and is relatively easy to synthesize. Additionally, this compound has a wide range of applications in the scientific research field and can be used to modify proteins by introducing a reactive group on the protein surface. Furthermore, this compound has been found to have a variety of biochemical and physiological effects, and has been found to be effective in the treatment of certain diseases.
However, there are also some limitations to the use of this compound in laboratory experiments. It is a relatively new compound and there is limited information available on its biochemical and physiological effects. Additionally, this compound is not always stable in solution and can degrade over time. Furthermore, this compound can be toxic in high concentrations and should be used with caution.

Future Directions

The use of 2-(6-Hydroxy-2-propylheptoxy)carbonylbenzoic acid in scientific research is still in its infancy and there are a number of potential future directions that could be explored. These include the use of this compound in drug design and the development of new inhibitors of enzymes. Additionally, further research could be conducted into the biochemical and physiological effects of this compound and its potential use in the treatment of diseases

Synthesis Methods

2-(6-Hydroxy-2-propylheptoxy)carbonylbenzoic acid can be synthesized from a polyhydroxyalkanoic acid (PHA) via oxidation. The oxidation of PHA can be accomplished using a variety of methods, including chemical oxidation, electrochemical oxidation, and enzymatic oxidation. Chemical oxidation involves the use of a chemical oxidizing agent, such as potassium permanganate or chromic acid, to oxidize the PHA to this compound. Electrochemical oxidation involves the use of an electric current to oxidize the PHA to this compound. Enzymatic oxidation involves the use of an enzyme, such as laccase, to oxidize the PHA to this compound.

Properties

IUPAC Name

2-(6-hydroxy-2-propylheptoxy)carbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O5/c1-3-7-14(9-6-8-13(2)19)12-23-18(22)16-11-5-4-10-15(16)17(20)21/h4-5,10-11,13-14,19H,3,6-9,12H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDRVUYMYPIFIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCCC(C)O)COC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801009358
Record name 1-(6-Hydroxy-2-propylheptyl) hydrogen 1,2-benzenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801009358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1372605-11-2
Record name 1-(6-Hydroxy-2-propylheptyl) hydrogen 1,2-benzenedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801009358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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